molecular formula C21H17F3O B8806574 2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]phenol

2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]phenol

Cat. No. B8806574
M. Wt: 342.4 g/mol
InChI Key: IOCVTIALUVYGJF-UHFFFAOYSA-N
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Patent
US09181484B2

Procedure details

Under a nitrogen atmosphere, the 3,5-difluoro-[2-fluoro-4-(4-propylphenyl)phenyl]benzene (18.7 g) obtained in the process (1-1) was dissolved in THF (90 mL), and the solution was cooled to −40° C. or lower. Then, 1.6 mol/L of an n-butyllithium/hexane solution (40 mL) was added thereto at a rate which did not allow the internal temperature to be −35° C. or higher, and the product was stirred at −40° C. for an hour. Then, trimethyl borate (7.1 g) was added thereto at −40° C. at a rate which did not allow the internal temperature to be −35° C. or higher. The temperature was slowly increased to room temperature, the product was further stirred for 30 minutes at room temperature, 10% hydrochloric acid (50 mL) was subsequently added thereto under cooling with ice to separate the organic layer, and the organic layer was washed with a saturated salt solution. Then, a 30% hydrogen peroxide solution (8.4 g) was slowly added thereto, and then the product was stirred at 40° C. for 14 hours. The product was cooled with ice, and a 10% aqueous sodium sulfite solution was added thereto at a rate which did not allow the internal temperature to exceed 20° C., thereby separating the organic layer. Toluene was added to the water layer for extraction, the organic layer was added thereto and then washed with a saturated salt solution, and sodium sulfate was added thereto for dehydration. The solvent was distilled off under reduced pressure, and the product was purified by silica gel column chromatography and then recrystallized from hexane, thereby yielding 14.6 g of 2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]phenol (A).
Quantity
18.7 g
Type
reactant
Reaction Step One
[Compound]
Name
( 1-1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
n-butyllithium hexane
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([C:15]3[CH:20]=[CH:19][C:18]([CH2:21][CH2:22][CH3:23])=[CH:17][CH:16]=3)=[CH:11][C:10]=2[F:24])[CH:5]=[C:6]([F:8])[CH:7]=1.C([Li])CCC.CCCCCC.B(OC)(OC)[O:37]C.Cl>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([C:15]3[CH:20]=[CH:19][C:18]([CH2:21][CH2:22][CH3:23])=[CH:17][CH:16]=3)=[CH:11][C:10]=2[F:24])[CH:5]=[C:6]([F:8])[C:7]=1[OH:37] |f:1.2|

Inputs

Step One
Name
Quantity
18.7 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)C1=C(C=C(C=C1)C1=CC=C(C=C1)CCC)F
Name
( 1-1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
n-butyllithium hexane
Quantity
40 mL
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Step Three
Name
Quantity
7.1 g
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
higher, and the product was stirred at −40° C. for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to be −35° C.
CUSTOM
Type
CUSTOM
Details
at −40° C.
CUSTOM
Type
CUSTOM
Details
to be −35° C.
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was slowly increased to room temperature
STIRRING
Type
STIRRING
Details
the product was further stirred for 30 minutes at room temperature
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
CUSTOM
Type
CUSTOM
Details
to separate the organic layer
WASH
Type
WASH
Details
the organic layer was washed with a saturated salt solution
ADDITION
Type
ADDITION
Details
Then, a 30% hydrogen peroxide solution (8.4 g) was slowly added
STIRRING
Type
STIRRING
Details
the product was stirred at 40° C. for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
The product was cooled with ice
ADDITION
Type
ADDITION
Details
a 10% aqueous sodium sulfite solution was added
CUSTOM
Type
CUSTOM
Details
to exceed 20° C.
CUSTOM
Type
CUSTOM
Details
separating the organic layer
ADDITION
Type
ADDITION
Details
Toluene was added to the water layer for extraction
ADDITION
Type
ADDITION
Details
the organic layer was added
WASH
Type
WASH
Details
washed with a saturated salt solution, and sodium sulfate
ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)C1=C(C=C(C=C1)C1=CC=C(C=C1)CCC)F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.6 g
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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